1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide
Description
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2.BrH/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHZTGRLJGIBKV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332680 | |
| Record name | 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-73-1 | |
| Record name | Pyridinium, 1-[(4-nitrophenyl)methyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 150000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis involves quaternization of pyridine via nucleophilic substitution. Pyridine reacts with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. The electron-deficient benzyl carbon in 4-nitrobenzyl bromide facilitates nucleophilic attack by pyridine’s lone pair, forming the pyridinium salt.
Procedure and Optimization
-
Step 1 : Pyridine (1.0 equiv) and 4-nitrobenzyl bromide (2.05 equiv) are combined in anhydrous acetonitrile (20 mL).
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Step 2 : The mixture is refluxed at 82°C for 30–45 minutes, monitored by TLC.
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Step 3 : The product precipitates upon cooling and is purified via recrystallization from ethanol.
Yields typically exceed 85%, with excess 4-nitrobenzyl bromide ensuring complete conversion. The nitro group accelerates reactivity compared to unsubstituted benzyl bromides due to its electron-withdrawing effect.
Solvent-Free Silica-Supported Synthesis
Methodology and Advantages
This eco-friendly approach eliminates volatile solvents by adsorbing reactants onto silica gel (60–120 mesh). The mixture is heated in a muffle furnace at 100°C, where silica acts as a catalyst and heat distributor.
Step-by-Step Protocol
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Step 1 : Pyridine and 4-nitrobenzyl bromide (1:1.05 molar ratio) are ground with silica gel (5 g) to homogeneity.
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Step 2 : The mixture is heated at 100°C for 10–15 minutes.
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Step 3 : The product is extracted using dichloromethane and purified via filtration.
This method achieves quantitative yields (96–98%) with minimal purification, reducing waste and toxicity.
Microwave-Assisted Synthesis
Enhanced Efficiency
Microwave irradiation accelerates the reaction through dielectric heating. Silica gel ensures even energy distribution, enabling completion in 4–7 minutes.
Operational Details
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Step 1 : Reactants and silica gel are mixed and irradiated at 300 W.
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Step 2 : The crude product is washed with ethanol to remove silica.
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Step 3 : Recrystallization from acetone yields pure compound (94–96%).
This method is ideal for high-throughput applications, offering rapid synthesis with reduced energy consumption.
Comparative Analysis of Synthetic Methods
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
Applications and Derivatives
Chemical Reactions Analysis
Oxidation Reactions
The nitro group (-NO₂) undergoes oxidation under strong acidic or oxidative conditions. For example:
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Reaction with potassium permanganate (KMnO₄) in acidic media converts the nitro group to a carboxylic acid or nitroso intermediate depending on reaction conditions.
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Chromium trioxide (CrO₃) in sulfuric acid oxidizes the aromatic ring, forming quinone derivatives.
Table 1: Oxidation Pathways
| Oxidizing Agent | Product Formed | Conditions | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Carboxylic acid | 80°C, 6h | ~65 |
| CrO₃/H₂SO₄ | Quinone | 60°C, 4h | ~50 |
Reduction Reactions
The nitro group is reducible to an amine (-NH₂) via catalytic hydrogenation or chemical reducing agents:
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Palladium on carbon (Pd/C) with H₂ gas yields 1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
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Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group at room temperature.
Mechanism Insight : Reduction proceeds through a nitroso intermediate, followed by hydroxylamine, before final amine formation.
Nucleophilic Substitution
The pyridinium ring’s electron-deficient nature facilitates nucleophilic attacks:
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Hydroxide ions (OH⁻) displace the bromide counterion, forming 1-[(4-nitrophenyl)methyl]pyridin-1-ium hydroxide.
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Ammonia (NH₃) substitutes at the pyridinium C-2 or C-4 positions, generating aminopyridine derivatives .
Key Example :
Reaction with sodium methoxide (NaOMe) in methanol produces methoxy-substituted pyridines via SNAr (nucleophilic aromatic substitution) .
Dearomatization Reactions
The pyridinium ring undergoes copper-catalyzed asymmetric dearomatization to form dihydropyridines or piperidines:
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Cu(I) complexes (e.g., CuCl/(R,R)-Ph-BPE ligand) enable 1,4-dearomatization with styrenes, yielding enantiomerically enriched dihydropyridines .
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Dimethoxymethyl silane (DMMS) acts as a hydride source in tandem dearomatization/reduction sequences .
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Pyridine activation via coordination to Cu(I).
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Hydride transfer from DMMS generates a nucleophilic Cu-H species.
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Dearomatization forms a dihydropyridine intermediate, which is further reduced .
Coordination Chemistry
The bromide ion participates in coordination polymer formation:
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Reaction with ZnCl₂ and disodium maleonitriledithiolate yields a Zn(II)-containing coordination polymer with a 2D network .
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Structural analysis (X-ray diffraction) confirms bromide’s role as a bridging ligand .
Structural Data :
Photochemical Reactions
Under UV irradiation, the compound participates in denitrogenation pathways:
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its quaternary ammonium structure allows it to act as a phase-transfer catalyst, facilitating reactions between polar and non-polar phases. For instance, it has been utilized in the synthesis of various heterocyclic compounds through reactions involving azomethine imines and other dipolarophiles .
Research has indicated that 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide exhibits antimicrobial properties. Studies have shown its efficacy against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications. Its mechanism of action may involve disruption of microbial cell membranes due to its cationic nature .
Material Science
In materials science, this compound has been investigated for its potential use in the development of ionic liquids and polymeric materials. Its ability to form stable ionic solutions makes it suitable for applications in electrochemistry and as an electrolyte in batteries . Furthermore, its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a topical antimicrobial agent .
Case Study 2: Phase Transfer Catalysis
In another research project, this compound was employed as a phase-transfer catalyst in the synthesis of substituted phenols from aryl halides. The reaction conditions were optimized to achieve high yields (up to 90%) with minimal side products. This application highlights its utility in facilitating organic transformations that are otherwise challenging due to solubility issues .
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridinium ion can also participate in ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent on the pyridinium ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of key derivatives:
| Compound Name | Substituent(s) | Key Structural Features | Reference |
|---|---|---|---|
| 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide | 4-Nitrobenzyl | Electron-withdrawing nitro group enhances electrophilicity | [19] |
| BOP-1 (1-(3-bromobenzyl)-3-((4-oxoquinazolin-3-yl)methyl) pyridin-1-ium bromide) | 3-Bromobenzyl, 4-oxoquinazolinyl | Bromine and quinazolinyl groups enhance cholinesterase inhibition | [2] |
| 3a (1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide) | 3-Nitrophenyl ketone, 3,4,5-trimethoxy | Electron-donating methoxy groups improve solubility | [4] |
| 1-(1-Adamantyl)pyridin-1-ium bromide | Adamantyl | Bulky adamantyl group increases melting point (245°C) | [15] |
Key Observations :
- Electron-withdrawing groups (e.g., nitro) increase reactivity in electrophilic reactions, whereas electron-donating groups (e.g., methoxy) improve solubility [19][19].
- Bulky substituents like adamantyl enhance thermal stability, as seen in the high melting point of 1-(1-Adamantyl)pyridinium bromide [15].
Key Observations :
Physical and Spectral Properties
Substituents influence melting points and spectral signatures:
| Compound Name | Melting Point (°C) | Notable Spectral Data (NMR, IR) | Reference |
|---|---|---|---|
| This compound | Not reported | Expected IR: ~1520 cm⁻¹ (NO₂ asym stretch) | [19] |
| 3a | 216–218 | ¹H-NMR: δ 9.85 (CHO), 8.68 (pyridinium H) | [4] |
| 1-(1-Adamantyl)pyridin-1-ium bromide | 245 (dec.) | ¹³C-NMR: δ 143.0 (adamantyl C) | [15] |
| BOP-8 (1-(4-chlorobenzyl) derivative) | Not reported | IC₅₀ (AChE): 1.11 µM | [2] |
Key Observations :
Biological Activity
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide, also known by its CAS number 4329-73-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridinium ring substituted with a nitrophenyl group, which is critical for its biological activity. The presence of the nitro group enhances its electrophilic nature, allowing it to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with cellular components through several proposed mechanisms:
- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems, potentially leading to DNA damage or modulation of protein function .
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and DNA damage.
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy was assessed using standard disc diffusion methods:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These results indicate that the compound can potentially serve as a lead structure for developing new antimicrobial agents.
Study on Anticancer Mechanism
In a recent study, researchers investigated the mechanism by which this compound induces apoptosis in MCF-7 cells. The study revealed that the compound activates caspase pathways and increases the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity against Staphylococcus aureus. The researchers found that treatment with the compound resulted in significant bacterial cell membrane disruption, as evidenced by increased leakage of intracellular contents. This suggests a potential mechanism for its antibacterial action .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via alkylation of pyridine with 4-nitrobenzyl bromide. Key parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature (60–80°C), and reaction time (12–24 hours). Purification often involves recrystallization or column chromatography. Contaminants like unreacted pyridine or nitrobenzyl derivatives must be monitored via TLC .
- Optimization : Yield improvements (from ~50% to >80%) are achievable by optimizing stoichiometric ratios (e.g., 1.2:1 pyridine:4-nitrobenzyl bromide) and using inert atmospheres to prevent oxidation.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : H NMR should show characteristic peaks: δ 8.5–9.0 ppm (pyridinium protons), δ 7.5–8.2 ppm (nitrophenyl aromatic protons), and δ 5.5–6.0 ppm (CH bridge).
- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak at m/z 275.06 [M–Br] with isotopic patterns matching theoretical values (Figure S40–S41 in ).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 47.8%, H: 3.6%, N: 8.3%).
Q. What are the primary applications of this compound in experimental systems?
- Research Context : It serves as a cationic fluorescent probe for tracking plasma membrane dynamics due to its charge-regulated anchoring properties. Applications include real-time monitoring of membrane potential changes during apoptosis or vesicle fusion (similar to CSP-TPP in ).
- Limitations : Photostability and pH sensitivity require calibration (e.g., buffer optimization at pH 7.4 ± 0.2).
Advanced Research Questions
Q. How do solvent polarity and counterion exchange affect the compound’s fluorescence quantum yield?
- Methodology : Fluorescence intensity is measured in solvents of varying polarity (e.g., DMSO vs. water). Counterion exchange (e.g., Br to PF) can enhance quantum yield by reducing collisional quenching. Data from similar pyridinium salts show a 2.5-fold increase in quantum yield (Φ = 0.15 → 0.38) in non-polar solvents .
- Contradictions : Discrepancies in reported Φ values may arise from impurities or excitation wavelength variability. Validate via controlled solvent degassing and standardized instrument settings.
Q. What mechanistic insights explain the compound’s selective binding to lipid bilayers?
- Hypothesis : The 4-nitrophenyl group enhances hydrophobicity, while the pyridinium cation promotes electrostatic interactions with negatively charged phospholipids.
- Experimental Design :
- Use surface plasmon resonance (SPR) to quantify binding affinity (K) to model membranes (e.g., DOPC/DOPS liposomes).
- Compare with analogs lacking the nitro group to isolate structural contributions (e.g., 10-fold higher K observed in nitro-containing derivatives) .
Q. How can kinetic studies resolve discrepancies in reported reaction rates for its synthesis?
- Data Analysis : Conflicting rate constants (e.g., 0.05 vs. 0.08 h) may stem from temperature gradients or catalyst traces. Perform pseudo-first-order kinetics under controlled conditions (e.g., excess pyridine) and use Arrhenius plots to reconcile discrepancies.
- Validation : Replicate experiments across labs with standardized reagents (e.g., ≥99% purity for 4-nitrobenzyl bromide) .
Data Contradiction and Resolution
Q. Why do NMR and HRMS data sometimes conflict in confirming molecular purity?
- Root Cause : NMR may fail to detect low-abundance isomers (e.g., ortho-nitro byproducts), while HRMS identifies all ionizable species.
- Resolution : Combine orthogonal techniques (e.g., HPLC-MS) to quantify impurities. For example, a 5% ortho-isomer contamination in HRMS requires column chromatography repurification.
Q. How to address anomalous fluorescence quenching in live-cell imaging studies?
- Troubleshooting :
- Hypothesis 1 : Cellular reductants (e.g., glutathione) degrade the nitro group. Test via pre-treatment with 1 mM N-ethylmaleimide (a thiol blocker).
- Hypothesis 2 : Self-aggregation at high concentrations. Use dynamic light scattering (DLS) to detect aggregates and adjust concentration to ≤10 μM .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert gas purging to minimize side reactions.
- Characterization : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift predictions).
- Application : Calibrate fluorescence protocols using positive/negative controls (e.g., CCCP for membrane depolarization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
